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Compound of Interest

(2R)-2-Hydroxy-1-propyl
Compound Name:

Methanesulfonate
CAS No.: 262423-81-4
Cat. No.: B135215

Get Quote

Executive Summary

Compound: (2R)-2-Hydroxy-1-propyl Methanesulfonate CAS: 262423-83-6
(Generic/Racemic ref); Specific (R)-isomer requires stereochemical validation. Context:
Potentially Genotoxic Impurity (PGI) / Mutagenic Impurity (MI).[1] Regulatory Framework: ICH
M7 (Assessment and Control of DNA Reactive Impurities).[1][2][3]

This guide details the structural characterization and analytical control of (2R)-2-Hydroxy-1-
propyl Methanesulfonate (HPMS). As a reactive alkyl mesylate formed during the synthesis of
mesylate salts (using 1,2-propanediol as a solvent or precursor), its identification is critical for
pharmaceutical safety. This document provides a self-validating workflow for distinguishing
HPMS from its regioisomers and quantifying it at trace (ppm) levels.

Part 1: Chemical Context & Formation Mechanism
Origin and Significance
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HPMS typically arises when (R)-1,2-propanediol is subjected to mesylation conditions (reaction
with methanesulfonyl chloride, MsCI) or when methanesulfonic acid is used in the presence of
residual propylene glycol.

Regioselectivity and Stereochemistry

The critical challenge in elucidation is distinguishing the target 1-mesylate (primary hydroxy!
reaction) from the 2-mesylate (secondary hydroxyl reaction).

o Regioselectivity: The primary hydroxyl group at C1 is less sterically hindered and more
nucleophilic than the secondary hydroxyl at C2. Therefore, kinetic control favors the
formation of (2R)-2-Hydroxy-1-propyl Methanesulfonate.

o Stereoretention: Since the reaction occurs at the C1 oxygen atom, the chiral center at C2 is
not involved in the bond-breaking/making process. Consequently, the configuration of the
starting material ((R)-1,2-propanediol) is retained.

Formation Pathway Diagram

Regioisomer: (2R)-1-Hydroxy-2-propyl
Secondary OH Attack (Slow) methanesulfonate

\”‘ —
Target: (2R)-2-Hydroxy-1-propyl
MSCI/BASE | -rrrrrrrmmmre e methanesulfonate Dimesylate Impurity
(Major Product)

(R)-1,2-Propanediol

Click to download full resolution via product page

Figure 1: Reaction pathway showing the kinetic preference for the primary mesylate (Target)
over the secondary mesylate (Regioisomer).

Part 2: Structural Characterization Strategy
To unequivocally prove the structure, one must answer three questions:
e Connectivity: Is the mesylate on C1 or C2? (Solved by NMR).

« Identity: Is the mass consistent with the formula
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? (Solved by MS).

e Purity: Is it the (R)-enantiomer? (Solved by Chiral LC/GC).

Nuclear Magnetic Resonance (NMR) Elucidation

The distinction between the 1-mesylate and 2-mesylate relies on the deshielding effect of the

electron-withdrawing sulfonate group. The proton on the carbon attached to the -OMs group

will shift downfield significantly compared to the -OH attached carbon.

Table 1: Predicted 1H NMR Shifts (in

)
. Target: (2R)-1- Isomer: (2R)-2- Diagnostic
Position Proton Type .
OMs (HPMS) OMs Logic
Target: Clis
attached to OMs
4.15 - 4.25 ppm 3.50 - 3.70 ppm ]
C1 (Deshielded).
(dd) (d) o
Isomer: Clis
attached to OH.
Isomer: C2 is
co 4.00 - 4.10 ppm 4.90 - 5.05 ppm attached to OMs
(m) (m) (Highly
Deshielded).
Doublet due to
1.20 - 1.25 ppm 1.30 - 1.40 ppm ) ]
C3 coupling with C2-
(d) (d)
H.
Characteristic
Mesyl 3.05 ppm (s) 3.05 ppm (s) singlet for
mesylate.
Key Elucidation Step:
e Perform a 1H-1H COSY experiment.
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e In the Target (HPMS), the methyl doublet (C3) couples to the multiplet at ~4.0 ppm (C2-OH).
e The C2 multiplet couples to the downfield signal at ~4.2 ppm (C1-OMs).

» Validation: If the methyl doublet couples to a signal at ~5.0 ppm, you have the wrong
regioisomer (2-mesylate).

Mass Spectrometry (MS) Profile
« lonization: ESI (Positive Mode).
e Adducts:

(m/z 177) or

(m/z 172) are often more stable than

 Fragmentation (MS/MS):

o Precursor: m/z 155 (

)

o Product lon 1: m/z 59 (Loss of methanesulfonic acid,

)

o Product lon 2: m/z 79 (
cation).

Part 3: Analytical Method Protocol (LC-MS/MS)

For trace quantification in drug substances, a Triple Quadrupole (QqQ) method is required.

Method Parameters[3][4][5][6][7][8]
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Parameter Condition

C18 Polar-Embedded (e.g., Waters Acquity HSS

Column
T3), 100 x 2.1 mm, 1.8 pum
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
5% B (0-1 min)
Gradient 90% B (5 min)
5% B (5.1 min)
Flow Rate 0.3 mL/min
Detection ESI (+) MRM Mode

MRM Transitions (Quantification)
e Target (HPMS): 172.0

79.0 (using Ammonium adduct

) or 155.0

59.0.

e Internal Standard: Use HPMS-d3 or similar deuterated analog.

Sample Preparation (Self-Validating)

To ensure the method is robust (Trustworthiness):

o Derivatization Check: Alkyl mesylates are unstable in water. Use aprotic solvents
(Acetonitrile/DMSO) for sample prep.

¢ In-Situ Derivatization (Optional but Recommended): To stabilize the analyte, react with
pyridine/benzoyl chloride to form the benzoate ester before analysis. This prevents
hydrolysis during the LC run.
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Part 4: Stereochemical Determination

Since HPMS has a chiral center, proving it is the (2R) enantiomer is vital.
Protocol:

e Chiral GC/HPLC: Use a column with a chiral stationary phase (e.g., Chiralpak AD-H or
Cyclodextrin-based for GC).

o Reference Standards: Inject pure (R)-HPMS and (S)-HPMS.

o Criterion: The sample must co-elute with the (R)-standard and show <0.5% of the (S)-
enantiomer (enantiomeric excess > 99%).

Part 5: Elucidation Workflow Diagram
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1H NMR & COSY
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Target: ~4.2 ppm
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Chiral HPLC/GC

Confirmed Structure:
(2R)-2-Hydroxy-1-propyl

Methanesulfonate
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Figure 2: Step-by-step structural elucidation workflow ensuring identity and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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